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Compound of Interest

Compound Name: 1-Methylpiperidin-4-one oxime

Cat. No.: B074362

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine ring
remains a cornerstone scaffold, prevalent in a vast array of natural alkaloids and synthetic
pharmaceuticals.[1] The functionalization of this heterocycle is paramount to modulating its
physicochemical and pharmacological properties. This guide delves into the molecular
architecture of 1-Methylpiperidin-4-one oxime (CAS 1515-27-1), a pivotal synthetic
intermediate.[2][3] Our objective is not merely to present data but to construct a cohesive
structural narrative, elucidating how a multi-technique analytical approach provides a
comprehensive understanding of this molecule's conformation, stereochemistry, and electronic
landscape. We will explore the causality behind experimental choices, demonstrating how each
analytical piece contributes to a self-validating structural hypothesis, essential for its application
in complex molecular design and drug development.

Core Molecular Profile and Physicochemical
Properties

1-Methylpiperidin-4-one oxime is a derivative of its parent ketone, 1-Methyl-4-piperidone. The
introduction of the oxime functional group (=N-OH) at the C4 position significantly alters the
molecule's electronic properties and reactivity, transforming it from a simple ketone into a
versatile precursor for amines, amides, and other nitrogenous compounds.[3] It typically
presents as a white to pale yellow crystalline solid, exhibiting good solubility in polar solvents
such as water, methanol, and ethanol.[3]
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Property Value Source(s)
CAS Number 1515-27-1 [2]
Molecular Formula CeH12N20 [2]
Molecular Weight 128.17 g/mol [3]
Appearance White to pale yellow solid/liquid

Boiling Point 220.9 £ 33.0 °C (Predicted)

Density 1.14 + 0.1 g/cm? (Predicted)

Solubility Soluble in water, methanol, 3]

ethanol

Synthesis and Mechanistic Pathway

The most direct and efficient synthesis of 1-Methylpiperidin-4-one oxime involves the
condensation reaction between its ketone precursor, 1-Methyl-4-piperidone, and
hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group,
followed by dehydration to form the C=N double bond of the oxime.

Causality in Synthesis: The choice of a polar protic solvent like ethanol is strategic; it readily
dissolves both the piperidone precursor and hydroxylamine hydrochloride while facilitating the
proton transfer steps necessary for the dehydration of the intermediate carbinolamine. The
reaction is typically conducted at reflux to overcome the activation energy of the dehydration
step, driving the equilibrium towards the final oxime product.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the oximation of piperidones.

» Reactant Preparation: To a solution of 1-Methyl-4-piperidone (1.0 eq) in absolute ethanol
(approx. 10 mL per gram of ketone), add hydroxylamine hydrochloride (1.1 eq).

e Reaction Execution: Stir the mixture at reflux temperature. Monitor the reaction progress via
Thin Layer Chromatography (TLC) until the starting ketone spot is consumed (typically 4-12
hours).
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o Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Evaporate the
solvent under reduced pressure.

 Purification: The crude residue can be purified by recrystallization from a suitable solvent like
acetone or by column chromatography to yield the product as a white solid.

Self-Validation: The success of the synthesis is validated by the disappearance of the ketone
starting material on TLC and the appearance of a new, typically more polar, product spot. Final
confirmation is achieved through the spectroscopic methods detailed in the subsequent
sections, particularly the disappearance of the C=0 stretch in the IR spectrum and the
appearance of the N-OH proton signal in the *H NMR spectrum.

Synthesis Workflow

1-Methyl-4-piperidone +
[ Hydroxylamine HCI j (Ethanol (Solvent))

Reflux
(Condensation/Dehydration)
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Recrystallization

1-Methylpiperidin-4-one oxime
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Caption: High-level workflow for the synthesis of 1-Methylpiperidin-4-one oxime.

Structural Elucidation: A Multi-Technique Approach

The definitive molecular structure of a compound is a composite picture assembled from
multiple analytical techniques. Each method provides unique insights into the connectivity,
functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and
conformation of organic molecules. For 1-Methylpiperidin-4-one oxime, both *H and 3C NMR
are indispensable.

Field-Proven Insights: The conformation of the piperidine ring is the most critical structural
feature. Based on extensive studies of related 2,6-disubstituted and 4-substituted piperidines,
the ring is expected to adopt a stable chair conformation.[4] The N-methyl group will
preferentially occupy an equatorial position to minimize steric interactions. The analysis of
chemical shifts (&) and spin-spin coupling constants (J) from the NMR spectrum validates this
conformational hypothesis.

Predicted *H NMR Spectrum:
e N-CHs (s, ~2.3 ppm): A singlet integrating to 3 protons, characteristic of the N-methyl group.

» Piperidine Ring Protons (m, ~2.2-2.8 ppm): The four protons adjacent to the nitrogen
(C2/C6) and the four protons adjacent to the oxime carbon (C3/C5) will appear as complex
multiplets. Protons in axial positions are typically shielded (shifted upfield) compared to their
equatorial counterparts.

e N-OH (s, broad, ~8-11 ppm): A broad singlet that is exchangeable with D20. Its presence is
definitive proof of oxime formation.

Predicted 3C NMR Spectrum:

¢ C4 (C=N) (~155-160 ppm): The most deshielded carbon due to its sp? hybridization and
attachment to the electronegative nitrogen atom. This signal's appearance confirms the
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conversion of the C=0 group (which would be at ~208 ppm in the starting material).[5]

e C2/C6 (~55-60 ppm): Carbons adjacent to the ring nitrogen.
e N-CHs (~46 ppm): The N-methyl carbon.
e C3/C5 (~30-35 ppm): Carbons adjacent to the oxime carbon.

Stereochemistry of the Oxime: The C=N bond of the oxime introduces the possibility of E/Z
stereoisomerism. NMR can distinguish between these isomers, as the chemical shifts of the a-
carbons (C3/C5) are sensitive to the orientation of the hydroxyl group.[6] The syn carbon (cis to
the OH group) is typically more shielded (shifted upfield) compared to the anti carbon. For the
symmetric 1-Methylpiperidin-4-one oxime, only one set of signals is expected unless the
chair conformation interconverts slowly on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional
groups. The conversion of the ketone to the oxime is unequivocally verified by this technique.

Protocol for Attenuated Total Reflectance (ATR)-IR:

Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.

Place a small amount of the solid 1-Methylpiperidin-4-one oxime sample onto the crystal.

Apply pressure using the anvil to ensure good contact.

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm~1,

Expected Characteristic IR Bands:
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Wavenumber . . -
Vibration Type Significance Source(s)
(cm™)
Confirms presence of
~3600 - 3200 (broad) O-H stretch the oxime hydroxyl [7]

group.

Aliphatic C-H bonds of
~2950 - 2800 C-H stretch the piperidine ring and
methyl group.

Confirms formation of
~1665 C=N stretch the imine double [7]
bond.

Characteristic of the

~945 N-O stretch oxime functional [7]

group.

Trustworthiness of the Data: A self-validating analysis compares the obtained spectrum to that
of the starting material, 1-Methyl-4-piperidone. The definitive proof of reaction completion is the
complete disappearance of the strong carbonyl (C=0) stretching band, which is typically
observed around 1715 cm~1 in the precursor ketone.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through
fragmentation patterns.

Expected ESI-MS Data: In Electrospray lonization (ESI) mass spectrometry, conducted in
positive ion mode, the molecule is expected to be protonated at the basic piperidine nitrogen.

e [M+H]*: The expected pseudomolecular ion peak would be at m/z 129.1, corresponding to
the formula [CeH13N20]*. This has been experimentally confirmed.

Integrated Molecular Structure and Conformation

Synthesizing the data from NMR, IR, and MS allows for the construction of a complete
molecular model. The evidence strongly supports a structure where the piperidine ring adopts a
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stable chair conformation. The N-methyl group occupies an equatorial position to minimize 1,3-
diaxial interactions.

Caption: Key conformational features of 1-Methylpiperidin-4-one oxime.

While a definitive solid-state structure via single-crystal X-ray diffraction has not been reported
for this specific molecule, studies on closely related piperidin-4-one oxime esters have
confirmed the chair conformation of the piperidine ring in the crystalline state.

Utility in Drug Development and Future Directions

The structural features of 1-Methylpiperidin-4-one oxime make it a valuable building block.

e Reduction of the Oxime: The oxime can be readily reduced to the corresponding primary
amine, 4-amino-1-methylpiperidine, a common scaffold in drug discovery.

o Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann
rearrangement to form a seven-membered lactam (azepan-4-one derivative), providing entry
into a different class of heterocyclic structures.

» Derivatization: The hydroxyl group of the oxime can be derivatized to form oxime ethers,
which have been investigated for their potent antimicrobial and antifungal activities.[5]

Computational Insights: While experimental data provides the ground truth, computational
methods like Density Functional Theory (DFT) are powerful predictive tools. For this molecule,
DFT calculations (e.g., using the B3LYP functional) could be employed to:

e Optimize Geometry: Calculate the lowest energy conformation and compare bond lengths
and angles with data from analogous crystal structures.[8]

e Predict Spectra: Simulate IR and NMR spectra to aid in the assignment of experimental data.

e Analyze Electronic Properties: Generate Molecular Electrostatic Potential (MEP) maps to
visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites
of reactivity.[1] Calculate HOMO-LUMO energy gaps to assess kinetic stability and reactivity.

[8]
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Conclusion

The molecular structure of 1-Methylpiperidin-4-one oxime is best described as a piperidine
ring in a stable chair conformation with an equatorial N-methyl substituent. Its characterization
relies on a synergistic application of NMR for conformational analysis, IR for functional group
verification, and MS for molecular weight confirmation. This robust understanding of its three-
dimensional structure and electronic properties is critical for its strategic deployment as a
versatile intermediate in the synthesis of novel therapeutic agents and complex organic
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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